Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate
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Overview
Description
Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in the textile industry for dyeing fabrics and has significant applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves multiple steps, starting with the diazotization of aromatic amines followed by azo coupling reactions. The process typically begins with the diazotization of 4-aminobenzoyl, which is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form the azo compound. This intermediate is further reacted with other aromatic amines and salicylic acid derivatives under controlled pH and temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the desired quality and yield .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the cleavage of azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and halogenating agents for substitution reactions. The reactions are usually carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various aromatic amines, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves its interaction with various molecular targets and pathways. The compound’s azo groups can undergo reduction to form aromatic amines, which can interact with cellular components and enzymes. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known as C.I.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo compound with applications in nonlinear optical properties.
Uniqueness
Disodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
6661-26-3 |
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Molecular Formula |
C37H25N7Na2O9S |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H27N7O9S.2Na/c38-23-5-1-20(2-6-23)36(48)40-27-13-15-29-22(17-27)18-32(54(51,52)53)33(34(29)46)44-42-26-11-9-24(10-12-26)39-35(47)21-3-7-25(8-4-21)41-43-28-14-16-31(45)30(19-28)37(49)50;;/h1-19,45-46H,38H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
ILDOEHXARNMTNN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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